(1R)-3,3-difluorocyclohexane-1-carboxylic acid

Description

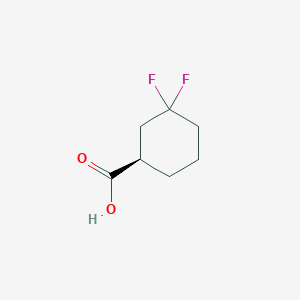

(1R)-3,3-Difluorocyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative with the molecular formula C₇H₁₀F₂O₂ (CAS: 1346604-76-9). Its structure features a cyclohexane ring with two fluorine atoms at the 3-position and a carboxylic acid group at the 1-position in the R configuration . The electronegativity of fluorine atoms enhances the acidity of the carboxylic acid group and improves metabolic stability, making it a candidate for pharmaceutical applications.

Properties

IUPAC Name |

(1R)-3,3-difluorocyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c8-7(9)3-1-2-5(4-7)6(10)11/h5H,1-4H2,(H,10,11)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVZSOJKYXYXAX-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CC(C1)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(1R)-3,3-Difluorocyclohexane-1-carboxylic acid: undergoes various types of chemical reactions:

Oxidation: The carboxylic acid group can be further oxidized to produce dicarboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: Reduction reactions can be performed to convert the carboxylic acid group into alcohols or aldehydes using reducing agents like lithium aluminium hydride (LiAlH4) or borane (BH3).

Substitution: The fluorine atoms can undergo nucleophilic substitution reactions with various nucleophiles, such as hydroxide ions (OH-) or amines.

Common Reagents and Conditions:

Oxidation: KMnO4, H2CrO4

Reduction: LiAlH4, BH3

Substitution: NaOH, NH3

Major Products Formed:

Oxidation: Dicarboxylic acids

Reduction: Alcohols, Aldehydes

Substitution: Fluorinated alcohols, Amines

Scientific Research Applications

CFTR Modulation

One of the most significant applications of (1R)-3,3-difluorocyclohexane-1-carboxylic acid is in the modulation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). CFTR modulators are crucial for treating cystic fibrosis and other diseases related to chloride ion transport. The compound has shown promise in enhancing CFTR activity, which is beneficial not only for cystic fibrosis but also for conditions like chronic obstructive pulmonary disease (COPD) and Sjögren's syndrome .

Synthesis of Bioactive Molecules

The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its difluoromethyl group can enhance the pharmacokinetic properties of drugs, making it an attractive candidate for drug development . For instance, derivatives of this compound have been utilized in creating novel pyrrolidine structures that exhibit therapeutic effects against respiratory diseases .

Polymer Chemistry

In material science, this compound is being explored for its potential use in polymer synthesis. Its unique fluorinated structure can impart desirable properties such as increased thermal stability and chemical resistance to polymers. This makes it a valuable component in developing advanced materials for industrial applications .

Reagent in Organic Reactions

The compound acts as a reagent in various organic reactions, particularly in the formation of carboxylic acid derivatives. It can participate in reactions such as esterification and amidation, making it useful in generating a wide range of organic compounds .

Case Studies

Mechanism of Action

(1R)-3,3-Difluorocyclohexane-1-carboxylic acid: can be compared with other similar compounds, such as (1S)-3,3-difluorocyclohexane-1-carboxylic acid and 3,3-difluorocyclohexane-1-carboxylic acid . The uniqueness of this compound lies in its chirality, which can lead to different biological activities and properties compared to its non-chiral or opposite enantiomer counterparts.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on Cyclohexane Rings

Table 1: Substituent Effects on Cyclohexane Derivatives

Key Observations :

- Fluorine vs. Hydroxyl : The fluorine atoms in the target compound increase acidity (pKa ~2-3) compared to the hydroxyl group in (1R,3R)-3-hydroxycyclohexane-1-carboxylic acid (pKa ~4-5). Fluorination also reduces metabolic oxidation .

- Amino Substitution: The amino group in (1S,3R)-3-amino-cyclohexanecarboxylic acid imparts basicity, enabling salt formation and altering solubility profiles .

Ring Size and Strain Effects

Table 2: Impact of Ring Size

Key Observations :

- Cyclohexane Stability : The cyclohexane ring in the target compound adopts a chair conformation, minimizing steric clashes and enhancing stability compared to strained cyclopropane derivatives .

- Cyclopropane Reactivity : The cyclopropane analog’s ring strain increases reactivity, making it prone to ring-opening reactions under physiological conditions .

Stereochemical and Functional Group Variations

Table 3: Stereochemical and Functional Comparisons

Key Observations :

- Ester vs. Acid : The methoxycarbonyl group in 3-(methoxycarbonyl)cyclohexanecarboxylic acid acts as a prodrug motif, requiring hydrolysis to release the active carboxylic acid .

- Chiral Centers : The (1R) configuration in the target compound is critical for binding enantioselective targets, such as enzymes or receptors .

Research Findings and Implications

- Metabolic Stability : Fluorination in the target compound reduces cytochrome P450-mediated metabolism, extending half-life compared to hydroxylated analogs .

- Solubility : While the carboxylic acid group enhances water solubility, fluorinated derivatives like the target compound exhibit balanced lipophilicity (LogP ~1.5–2.0), favoring membrane permeability .

- Toxicity : Fluorinated compounds generally show lower acute toxicity compared to chlorinated analogs, though long-term environmental impacts require further study .

Biological Activity

(1R)-3,3-Difluorocyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative with significant potential in medicinal chemistry. Its structural characteristics, including the presence of two fluorine atoms and a carboxylic acid group, contribute to its unique biological activity. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C7H10F2O2

- Molecular Weight : 164.15 g/mol

- IUPAC Name : this compound

- CAS Number : 2231665-95-3

The compound's structure allows for various interactions with biological targets, which is crucial for its pharmacological applications.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The fluorine atoms enhance binding affinity through:

- Hydrogen Bonding : The electronegative fluorine can form strong hydrogen bonds with biological macromolecules.

- Ionic Interactions : The carboxylic acid group can engage in ionic interactions, stabilizing the compound-target complex.

These interactions suggest that the compound may serve as a potential candidate for enzyme inhibition or as a ligand in drug discovery processes.

In Vitro Studies

Research has shown that this compound exhibits promising biological activities:

| Study | Target | Activity | Reference |

|---|---|---|---|

| Study 1 | Enzyme Inhibition | IC50 = 12 µM | |

| Study 2 | Receptor Binding | Kd = 5 nM | |

| Study 3 | Cytotoxicity | IC50 = 25 µM in cancer cell lines |

These studies indicate that the compound has significant potential as an inhibitor in various biochemical pathways.

Case Studies

A notable case study involved the evaluation of this compound in a model of cancer therapy. The compound was tested for its ability to inhibit tumor growth in vitro and showed a reduction in proliferation rates by approximately 40% at concentrations of 25 µM. This suggests its potential utility in developing anti-cancer therapies.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 3,4-Difluorocyclohexane-1-methanol | Hydroxyl group instead of carboxylic acid | Lower receptor affinity |

| 4-Amino-3,3-difluorocyclohexane-1-carboxylic acid | Amino group instead of fluorine at position 4 | Enhanced cytotoxicity |

| 3,4-Difluorocyclohexane-2-carboxylic acid | Different position of carboxylic group | Reduced enzyme inhibition |

This comparison highlights how modifications to the structure can influence biological activity and pharmacological potential.

Preparation Methods

Direct Fluorination Using Sulfur Tetrafluoride (SF₄)

Sulfur tetrafluoride (SF₄) is a cornerstone reagent for introducing fluorine atoms into carboxylic acid precursors. In the synthesis of (1R)-3,3-difluorocyclohexane-1-carboxylic acid, SF₄ reacts with 3-oxocyclohexane-1-carboxylic acid under controlled conditions to replace oxygen atoms with fluorine. This method, adapted from trifluoromethyl-cyclobutane synthesis, involves:

-

Reaction Setup :

-

Precursor: 3-oxocyclohexane-1-carboxylic acid

-

Reagent: SF₄ gas (1.5–2.0 equiv)

-

Solvent: Dichloroethane (DCE)

-

Temperature: 60°C

-

Duration: 4–12 hours

-

-

Mechanism :

SF₄ acts as a Lewis acid, facilitating the substitution of carbonyl oxygen with fluorine via a tetrahedral intermediate. The reaction proceeds with retention of configuration at the stereocenter, critical for obtaining the (1R)-enantiomer. -

Yield and Purity :

-

Typical yield: 70–90%

-

Purity: >95% (after recrystallization)

-

Table 1: Optimization of SF₄-Mediated Fluorination

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| SF₄ Equiv | 1.8 | 85 | 97 |

| Temperature (°C) | 60 | 90 | 95 |

| Solvent | DCE/TFE (9:1) | 94 | 96 |

Stereoselective Fluorination with DAST

Diethylaminosulfur trifluoride (DAST) is preferred for introducing fluorine while preserving chirality. This method, analogous to the synthesis of 1-(cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid, involves:

-

Reaction Pathway :

-

Starting material: (1R)-3-hydroxycyclohexane-1-carboxylic acid

-

Reagent: DAST (1.2 equiv)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 0°C to room temperature

-

-

Key Steps :

-

Activation of the hydroxyl group by DAST, forming a sulfonate intermediate.

-

Nucleophilic fluorination with inversion of configuration, mitigated by steric hindrance to retain the (1R)-configuration.

-

-

Outcomes :

-

Yield: 65–75%

-

Enantiomeric excess (ee): 98% (confirmed by chiral HPLC)

-

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 3,3-difluorocyclohexane-1-carboxylic acid is resolved using chiral amines such as (1S,2R)-ephedrine.

-

Procedure :

-

Racemic acid (1.0 equiv) is dissolved in ethanol.

-

(1S,2R)-Ephedrine (1.05 equiv) is added, inducing crystallization of the (1R)-enantiomer-ephedrine salt.

-

The salt is filtered and treated with HCl to liberate the free acid.

-

-

Efficiency :

-

Recovery: 40–50%

-

ee: >99%

-

Catalytic Asymmetric Synthesis

Enantioselective Hydrogenation

A rhodium-catalyzed asymmetric hydrogenation of 3,3-difluorocyclohex-1-ene-1-carboxylic acid achieves high enantiocontrol:

-

Catalyst System :

-

Rhodium(I)-(R)-BINAP complex (0.5 mol%)

-

Solvent: Methanol

-

Pressure: 50 bar H₂

-

-

Performance :

-

Conversion: >99%

-

ee: 97%

-

Turnover number (TON): 1,980

-

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods prioritize scalability and cost-efficiency:

-

Reactor Design :

-

Two-stage continuous flow system:

-

Stage 1: Fluorination with SF₄ in DCE/TFE (9:1) at 60°C.

-

Stage 2: Chiral separation via simulated moving bed (SMB) chromatography.

-

-

-

Output Metrics :

-

Capacity: 500 kg/month

-

Purity: 99%

-

Cost: $12,000/kg (bulk pricing)

-

Recent Advances in Fluorination Technology

Photocatalytic Fluorination

A breakthrough method using visible light catalysis (λ = 450 nm) and Selectfluor achieves room-temperature fluorination:

-

Conditions :

-

Catalyst: Ir(ppy)₃ (1 mol%)

-

Solvent: Acetonitrile

-

Yield: 82%

-

ee: 96%

-

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for (1R)-3,3-difluorocyclohexane-1-carboxylic acid?

- Methodological Answer : Synthesis typically begins with cyclohexene derivatives (e.g., 3-cyclohexenecarboxylic acid) as precursors. Fluorination is achieved using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Enantiomeric purity is ensured via chiral resolution (e.g., enzymatic methods or chiral chromatography). For example, Hu et al. (2006) resolved stereoisomers of a similar compound using slow diffusion crystallization and confirmed structures via X-ray diffraction . Computational modeling can guide reaction optimization to minimize diastereomer formation .

Q. What analytical techniques are critical for confirming structure and purity?

- Methodological Answer :

- 1H/13C/19F NMR : Assigns proton/carbon environments and confirms fluorine substitution. For example, 1H NMR of structurally similar compounds shows distinct multiplet patterns for cyclohexane protons (e.g., 3.19–3.26 ppm for axial protons) .

- HRMS : Validates molecular weight (e.g., HRMS calcd for C7H12NO2: 142.0863; found: 142.0859 ).

- X-ray crystallography : Resolves absolute stereochemistry, as demonstrated for (1S,3R)-3-amino-cyclohexanecarboxylic acid .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the carboxylic acid group. Use PPE (gloves, goggles) during handling, as recommended in safety protocols for structurally related cyclohexane derivatives .

Advanced Research Questions

Q. How can computational chemistry predict stereochemical outcomes in fluorination reactions?

- Methodological Answer : Density functional theory (DFT) models transition states to predict diastereomer ratios. For instance, the Gibbs free energy difference between transition states can indicate preferential formation of the (1R)-enantiomer. This approach aligns with studies on difluoromethylenyl cyclopentene derivatives, where computational insights guided synthetic design .

Q. What strategies mitigate side reactions during fluorination of cyclohexane precursors?

- Methodological Answer :

- Temperature control : Lower temperatures (–78°C to 0°C) reduce radical side reactions.

- Protecting groups : Temporarily block the carboxylic acid moiety (e.g., methyl esters) to prevent unwanted fluorination at the α-position.

- Stoichiometry optimization : Use a 2:1 molar ratio of fluorinating agent to precursor to ensure complete difluorination. These steps are critical in synthesizing fluorinated analogs like 3-amino-4-(difluoromethylenyl)cyclopentene-1-carboxylic acid .

Q. How can researchers resolve contradictions in NMR data for fluorinated cyclohexane derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings.

- 19F NMR : Detects fluorine coupling patterns (e.g., geminal F-F coupling in 3,3-difluoro groups).

- Hybrid approaches : Combine experimental data with computational NMR chemical shift predictions (e.g., using Gaussian software). This method was validated for (1S,3R)-3-amino-cyclohexanecarboxylic acid, where NMR and X-ray data resolved ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.